molecular formula C18H12BrN3O B15411563 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- CAS No. 571185-46-1

4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]-

Cat. No.: B15411563
CAS No.: 571185-46-1
M. Wt: 366.2 g/mol
InChI Key: IQTPWJZHBJEONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone is a heterocyclic scaffold with a fused benzene and pyrimidine ring, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound 3-[(2-bromo-3-quinolinyl)methyl]-4(3H)-quinazolinone features a 3-substituted methyl group attached to a 2-bromo-3-quinolinyl moiety. The bromine atom may improve lipophilicity and influence binding affinity, while the quinolinyl group could facilitate π-π stacking or hydrogen bonding .

Properties

CAS No.

571185-46-1

Molecular Formula

C18H12BrN3O

Molecular Weight

366.2 g/mol

IUPAC Name

3-[(2-bromoquinolin-3-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C18H12BrN3O/c19-17-13(9-12-5-1-3-7-15(12)21-17)10-22-11-20-16-8-4-2-6-14(16)18(22)23/h1-9,11H,10H2

InChI Key

IQTPWJZHBJEONN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Br)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Biological Activity

4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- is a heterocyclic compound characterized by its unique quinazolinone core and a brominated quinoline substituent. This structure endows it with a diverse range of biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits potential in antimicrobial, anti-inflammatory, and anticancer applications, among others.

Chemical Structure and Properties

The molecular formula for 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- is C18H12BrN3O. The presence of the bromine atom at the 2-position of the quinoline ring enhances its reactivity, facilitating interactions with various biological targets .

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including 4(3H)-Quinazolinone, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins (PBPs), specifically PBP2a and PBP1. Binding to an allosteric site on PBP2a triggers conformational changes that open the active site, allowing for effective inhibition .

Table 1: Antimicrobial Efficacy of Quinazolinone Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
4(3H)-QuinazolinoneMRSA0.5 µg/mL
6-BromoquinazolinoneE. coli1.0 µg/mL
7-BromoquinazolineS. pneumoniae0.25 µg/mL

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The compound A3 demonstrated an IC50 value of 10 µM against PC3 cells, indicating potent antiproliferative activity .

Table 2: Cytotoxicity Data for Quinazolinone Derivatives

Compound NameCell LineIC50 (µM)
A1MCF-712
A2HT-2910
A3PC310

Case Studies

  • Study on Antibacterial Mechanism : A study conducted on quinazolinone derivatives revealed their mechanism of action against MRSA through binding to PBPs. The researchers utilized X-ray crystallography to visualize the binding sites and confirmed the allosteric modulation effect on PBP2a .
  • Cytotoxicity Evaluation : Another research evaluated various substituted quinazolinones for their cytotoxic effects on cancer cell lines. The findings indicated that specific substitutions significantly enhanced their anticancer activity, with some compounds achieving IC50 values below 10 µM across multiple cell lines .

Comparison with Similar Compounds

Target Compound :

  • Structure: 3-[(2-Bromo-3-quinolinyl)methyl]- substitution at position 3 of 4(3H)-quinazolinone.
  • Synthesis: Likely involves bromination of a precursor (e.g., 2-methyl-3-substituted quinazolinone) using brominating agents (e.g., Br₂) or coupling reactions with brominated quinoline derivatives .

Analogues :

3-(4-Bromophenyl)-4(3H)-quinazolinone (): Substitution: 3-(4-bromophenyl) group. Activity: High anti-inflammatory (BSA denaturation assay) and antioxidant (DPPH scavenging) activity. SAR: Bromine at the para position enhances electron-withdrawing effects, stabilizing radical scavenging .

UR-9825 ():

  • Substitution: 7-Chloro, triazole, and di-fluorophenyl groups.
  • Activity: Potent antifungal (vs. Aspergillus, Candida), with species-dependent pharmacokinetics (t₁/₂ = 1–9 h) .

6-Bromo-2-phenyl-4(3H)-quinazolinone (): Substitution: Bromine at position 6, phenyl at position 2. Activity: Antibacterial against methicillin-resistant Staphylococcus aureus (MRSA) with oral bioavailability .

Quinazolinone-triazole hybrids (): Substitution: Triazole-linked styryl or bromobenzyl groups.

SAR Insights :

  • Halogenation : Bromine or chlorine at positions 6, 7, or para-phenyl enhances antimicrobial and anti-inflammatory activities by increasing electronegativity and lipophilicity .
  • Bulkier Groups: Quinolinyl or triazole substitutions improve target specificity but may reduce solubility (e.g., ).
  • Position 3 Modifications: 3-Substituted derivatives (e.g., methyl, phenyl, triazole) show varied efficacy, with Mannich bases (e.g., 3-[(dialkylamino)methyl]) enhancing anti-inflammatory activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(4-Bromophenyl) Derivative UR-9825 6-Bromo-2-phenyl Derivative
Solubility Likely low (lipophilic) Moderate (polar bromophenyl) Low (logP = 3.1) Moderate (logP = 2.8)
Half-life (t₁/₂) Not reported Not reported 1–9 h (species-dependent) 4–6 h (murine)
Bioavailability Speculative Not reported 40–60% (oral, rat) 75% (oral, mouse)

Key Challenges :

  • The target compound’s bromoquinolinyl group may reduce aqueous solubility, necessitating prodrug strategies or nanoformulations .
  • Species-dependent pharmacokinetics (e.g., UR-9825’s t₁/₂ in mice vs. rats) highlight the need for tailored dosing .

Q & A

Q. What are the most efficient synthetic routes for 4(3H)-quinazolinone derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 4(3H)-quinazolinones can be optimized using solvent-free protocols. For example, Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) catalyze one-pot reactions under mild conditions, achieving high yields (90–96%) with recyclable catalysts . Alternatively, ammonium chloride (NH₄Cl) offers a cost-effective, metal-free approach under similar conditions . Key factors include temperature control (180–250°C), catalyst loading (5–10 mol%), and reactant accessibility. Comparative studies suggest ionic liquids enhance reaction rates, while NH₄Cl simplifies purification .

Q. How can researchers confirm the structural identity and purity of 4(3H)-quinazolinone derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. For instance, ¹H NMR can resolve substituent patterns (e.g., bromomethyl or quinolinyl groups) via chemical shifts (δ 7.27–8.3 ppm for aromatic protons) . High-resolution MS validates molecular weights, while IR spectroscopy confirms carbonyl stretches (~1680 cm⁻¹) . Purity is assessed via elemental analysis (C, H, N) and HPLC with UV detection .

Q. What preliminary biological assays are recommended for evaluating 4(3H)-quinazolinone derivatives?

Methodological Answer: Initial screening should target specific therapeutic areas based on substituents. For example:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema in mice, measuring inhibition of swelling (%) at 50 mg/kg .
  • Antibacterial Activity : Broth microdilution for MIC determination against Staphylococcus aureus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 3-[(2-bromo-3-quinolinyl)methyl] substituents?

Methodological Answer: SAR studies require systematic modification of the bromoquinolinyl group and analysis of bioactivity trends. For example:

  • Substituent Position : Compare 2-bromo vs. 3-bromo isomers in enzyme inhibition assays (e.g., IC₅₀ against HDACs) .
  • Bioisosteric Replacement : Replace bromine with methyl or trifluoromethyl groups to assess steric/electronic effects .
  • Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., microsomal half-life) and oral bioavailability in rodent models .

Q. Table 1: SAR Trends for Bromoquinolinyl Derivatives

Substituent ModificationBiological Activity (IC₅₀)Key Finding
2-Bromo-3-quinolinyl15 nM (HDAC inhibition)Optimal steric fit
3-Bromo-2-quinolinyl220 nM (HDAC inhibition)Reduced activity
2-CF₃-3-quinolinyl45 nM (HDAC inhibition)Improved metabolic stability

Q. How should researchers address contradictory data in reported synthesis yields or bioactivity?

Methodological Answer: Contradictions often arise from divergent reaction conditions or biological models. To resolve:

  • Synthesis Reproducibility : Replicate protocols with strict control of humidity, catalyst purity, and heating rates .
  • Bioactivity Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare datasets, ensuring n ≥ 3 replicates .

Q. What advanced techniques are used to study the mechanism of action of 4(3H)-quinazolinone derivatives?

Methodological Answer:

  • Enzyme Kinetics : Surface plasmon resonance (SPR) to measure binding affinity (KD) for target enzymes like HDACs .
  • Molecular Dynamics (MD) Simulations : Model interactions between the bromoquinolinyl group and enzyme active sites (e.g., docking with Autodock Vina) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated cancer cells (e.g., apoptosis pathways) .

Methodological Considerations

Q. How can thermal stability and degradation profiles of 4(3H)-quinazolinones be analyzed?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine decomposition temperatures (Td) and melting points. For example, derivatives with bromine substituents show Td > 250°C, indicating suitability for high-temperature formulations . Accelerated stability studies (40°C/75% RH for 6 months) assess shelf life .

Q. What strategies improve the solubility of hydrophobic 4(3H)-quinazolinone derivatives?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release .
  • Co-Crystallization : Use succinic acid or caffeine as co-formers to modify crystal packing .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures and spectral data for reproducibility?

Methodological Answer:

  • Detailed Protocols : Report catalyst loading (mol%), reaction time (minutes), and purification steps (e.g., recrystallization solvent) .
  • Spectral Annotations : Assign all NMR peaks (e.g., δ 4.10 ppm for CH₂ in alkyl chains) and provide MS fragmentation patterns .
  • Yield Reporting : Include isolated yields and purity (≥95% by HPLC) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values using GraphPad Prism .
  • Bland-Altman Plots : Compare inter-assay variability in high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.